2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 946242-56-4
Cat. No.: VC11959285
Molecular Formula: C22H31N5O3S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946242-56-4 |
|---|---|
| Molecular Formula | C22H31N5O3S |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | 2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C22H31N5O3S/c1-16-13-17(2)20(15-19(16)30-4)31(28,29)27-11-9-26(10-12-27)22-23-18(3)14-21(24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 |
| Standard InChI Key | LKAWQPRANPPDME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)C |
Introduction
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. A plausible synthetic route may include:
-
Formation of the Pyrimidine Core:
-
Starting with a substituted pyrimidine precursor.
-
Controlled substitution reactions to introduce methyl and pyrrolidine groups.
-
-
Attachment of the Piperazine Group:
-
Reaction of piperazine with an activated benzenesulfonyl chloride derivative.
-
Introduction of methoxy and dimethyl groups on the benzene ring.
-
-
Purification:
-
Techniques such as recrystallization or chromatography to isolate the final product.
-
Medicinal Chemistry
Pyrimidine derivatives are widely studied for their pharmacological activities. This compound's structural features suggest potential as:
-
Anticancer Agents: Sulfonamide groups are known to inhibit enzymes like carbonic anhydrase, which is implicated in tumor growth .
-
Antimicrobial Agents: Piperazine derivatives often exhibit antibacterial and antifungal properties .
Drug Design
The combination of a pyrimidine ring and sulfonamide moiety makes it a candidate for targeting specific enzymes or receptors in drug discovery programs.
Table 1: Hypothetical Spectroscopic Data
| Technique | Observed Data |
|---|---|
| 1H NMR | Signals for methyl (CH3), methoxy (-OCH3), and aromatic protons likely observed around δ 2–8 ppm. |
| 13C NMR | Peaks corresponding to aromatic carbons and sulfonamide carbons expected in δ 50–160 ppm range. |
| Mass Spec (MS) | Molecular ion peak at ~380 m/z confirming molecular weight. |
Table 2: Predicted Biological Activity
| Target Enzyme/Receptor | IC50/Activity Level | Reference Compound |
|---|---|---|
| VEGFR-2 | Moderate inhibition (~10–50 µM) | Related sulfonamides |
| Bacterial Strains | MIC ~0.5–10 µg/mL | Piperazine derivatives |
Challenges
-
Limited experimental data specifically on this compound.
-
Need for detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME).
Future Research
-
High-throughput screening for biological activity.
-
Optimization of substituents for enhanced potency.
-
Exploration of its role as a scaffold in combinatorial chemistry.
This compound represents a promising avenue for further exploration in medicinal chemistry due to its multifunctional groups and potential biological activities. Detailed experimental studies are necessary to validate its therapeutic applications comprehensively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume